N,N-bis(furan-2-ylmethyl)-2-(2-methoxyphenyl)ethanamine
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Overview
Description
N,N-bis(furan-2-ylmethyl)-2-(2-methoxyphenyl)ethanamine is an organic compound that has garnered interest in various scientific fields due to its unique structural properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N-bis(furan-2-ylmethyl)-2-(2-methoxyphenyl)ethanamine typically involves the reaction of furan-2-carbaldehyde with 2-(2-methoxyphenyl)ethanamine under specific conditions. The reaction is often catalyzed by an acid or base to facilitate the formation of the desired product. The process may involve multiple steps, including the protection and deprotection of functional groups to ensure the correct assembly of the compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
N,N-bis(furan-2-ylmethyl)-2-(2-methoxyphenyl)ethanamine can undergo various chemical reactions, including:
Oxidation: The furan rings can be oxidized to form furanones or other oxidized derivatives.
Reduction: The compound can be reduced to form more saturated derivatives.
Substitution: The methoxy group and furan rings can participate in substitution reactions, leading to the formation of different substituted products.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are employed under various conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield furanones, while substitution reactions can produce a variety of substituted derivatives with different functional groups.
Scientific Research Applications
N,N-bis(furan-2-ylmethyl)-2-(2-methoxyphenyl)ethanamine has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a lead compound for drug development.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N,N-bis(furan-2-ylmethyl)-2-(2-methoxyphenyl)ethanamine involves its interaction with specific molecular targets and pathways. The furan rings and methoxyphenyl group contribute to its binding affinity and reactivity with various biomolecules. These interactions can modulate biological processes and pathways, leading to potential therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
- N,N-bis(furan-2-ylmethyl)-2-(2-hydroxyphenyl)ethanamine
- N,N-bis(furan-2-ylmethyl)-2-(2-chlorophenyl)ethanamine
- N,N-bis(furan-2-ylmethyl)-2-(2-nitrophenyl)ethanamine
Uniqueness
N,N-bis(furan-2-ylmethyl)-2-(2-methoxyphenyl)ethanamine is unique due to the presence of the methoxy group, which can influence its chemical reactivity and biological activity. This compound’s specific combination of functional groups allows for distinct interactions and applications compared to its similar counterparts.
Properties
IUPAC Name |
N,N-bis(furan-2-ylmethyl)-2-(2-methoxyphenyl)ethanamine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21NO3/c1-21-19-9-3-2-6-16(19)10-11-20(14-17-7-4-12-22-17)15-18-8-5-13-23-18/h2-9,12-13H,10-11,14-15H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ISMMMBLDPWNTBM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1CCN(CC2=CC=CO2)CC3=CC=CO3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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